Cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 215.12 g/mol. This compound is classified as a heterocyclic organic compound, specifically belonging to the family of pyrrolidine derivatives. It features a dihydrochloride salt form that enhances its solubility in aqueous environments. The compound is identified by its CAS number 2245360-34-1 and has a purity of 97% .
The synthesis of cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride typically involves multi-step organic reactions. One common method includes:
Technical details regarding the specific reagents and conditions employed in these reactions can vary based on the desired yield and purity.
The molecular structure of cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride can be represented using various notations:
[H]Cl.[H]Cl.[H][C@]12CNC[C@@]1([H])OCCN2CThe structure features a bicyclic framework with a nitrogen-containing heterocycle that contributes to its biological activity. The stereochemistry is significant due to its influence on the compound's interaction with biological targets.
Cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride can undergo several chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride involves interactions at specific biological targets. It is hypothesized that:
Data supporting these mechanisms often come from pharmacological studies that evaluate the efficacy and potency of the compound against specific targets.
The physical properties of cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride include:
Chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to characterize its properties further.
Cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride has potential applications in various scientific fields:
Given its unique structure and properties, ongoing research may uncover additional applications in drug discovery and development.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9